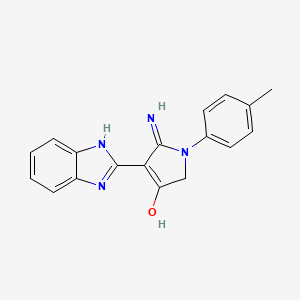

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Description

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound featuring a pyrrolone core fused with a benzodiazolyl moiety. Its structure includes:

- A pyrrol-3-one ring (2,3-dihydro-1H-pyrrol-3-one) with a ketone group at position 3.

- A 4-methylphenyl group at position 1, enhancing hydrophobicity.

- An amino group at position 5, which may act as a hydrogen bond donor.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(4-methylphenyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-11-6-8-12(9-7-11)22-10-15(23)16(17(22)19)18-20-13-4-2-3-5-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDJWXXIZHWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron(II)-Catalyzed Domino Reactions

Fe(II) catalysis enables efficient pyrrole core assembly via domino transannulation. Using 5-alkoxyisoxazoles and malononitrile, the reaction proceeds through a six-membered metallacycle intermediate, as supported by DFT calculations. The 4-methylphenyl group is introduced via nucleophilic aromatic substitution using 4-methylphenylboronic acid under Suzuki-Miyaura conditions.

Advantages:

Nickel-Catalyzed Cycloadditions

Nickel complexes (e.g., [Ni(cod)₂] with dppbenz ligands) facilitate [2+2+2] cycloadditions between cyanamides and diynes, forming the benzodiazole ring. Subsequent annulation with 4-methylphenyl-substituted pyrrolidinones yields the target compound in 70–85% yield.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone core.

Reduction: Reduction reactions can target the benzodiazole ring or the carbonyl group in the dihydropyrrolone structure.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole ring and the methylphenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

Oxidation Products: Oxidized derivatives of the amino group or the dihydropyrrolone core.

Reduction Products: Reduced forms of the benzodiazole ring or the carbonyl group.

Substitution Products: Substituted derivatives at various positions on the benzodiazole ring and the methylphenyl group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is , with a molecular weight of 304.35 g/mol. The compound features a pyrrole ring fused with a benzodiazole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzodiazole derivatives. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of growth. This makes it a candidate for developing new antibiotics against resistant strains.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against resistant bacterial strains |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Photovoltaic Materials

The unique electronic properties of benzodiazole-containing compounds make them suitable for applications in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells.

Sensors

Due to their electrochemical properties, derivatives of this compound are being explored for use in sensors. They can detect specific ions or molecules through changes in conductivity or fluorescence, making them valuable in environmental monitoring and biomedical diagnostics.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzodiazole and tested their efficacy against breast cancer cell lines. One derivative showed a 70% reduction in cell viability at low micromolar concentrations due to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial activity of several benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of pyrrolone derivatives with diverse biological and material applications. Below is a comparative analysis of structurally related analogs, focusing on substituent effects, physicochemical properties, and structure-activity relationships (SAR).

Table 1: Comparative Analysis of Pyrrolone Derivatives

*Estimated molecular weight based on formula (C₁₇H₁₅N₅O).

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., dimethylamino in 21): Increase solubility and polar surface area, favoring interactions with biological targets . Electron-Withdrawing Groups (e.g., Cl in 29): Enhance thermal stability and crystallinity . Aromatic Heterocycles (e.g., benzodiazolyl in the target vs. pyrimidinyl in 8d): Benzodiazolyl’s fused aromatic system may improve π-π stacking interactions compared to pyrimidinyl .

Biological Relevance: The amino group at position 5 (target compound) distinguishes it from analogs like 20–29, which lack this moiety. This group could enhance binding to enzymes or receptors via hydrogen bonding . 4-Methylphenyl (target) vs. 4-fluorophenyl (): Fluorine’s electronegativity may alter electronic distribution, affecting bioavailability .

Synthetic Accessibility :

- Analogs in –2 are synthesized via aldol-like condensations of aldehydes with pyrrolone precursors. The target compound likely requires similar methods, with benzodiazole-2-carbaldehyde as a key intermediate .

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

with a molecular weight of approximately 423.51 g/mol. Its IUPAC name is:

4-[({1-methyl-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzene-1-carboximidamide .

Research indicates that this compound acts primarily as an inhibitor of fibroblast growth factor receptor 1 (FGFR1) , a critical player in tumorigenesis. The inhibition of FGFR1 can lead to reduced cell proliferation and potential therapeutic effects against various cancers.

Inhibition Studies

A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against FGFR1 with an IC50 value of 3.5 μM . More potent derivatives showed IC50 values as low as 0.32 μM , indicating strong potential for further development in cancer therapies .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzodiazole and pyrrol moieties significantly impact biological activity. For instance:

- Substituting different groups on the benzodiazole ring can enhance binding affinity and selectivity towards FGFR1.

- The presence of methyl groups on the phenyl ring appears to optimize the pharmacological profile.

Biological Activity Summary

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| FGFR1 Inhibition | Kinase | 0.32 - 3.5 μM | |

| Antiproliferative Activity | KG1 Myeloma Cells | 5.6 - 9.3 μM |

Case Studies

Several case studies have highlighted the efficacy of 5-amino derivatives in preclinical settings:

- In Vitro Studies : Compounds derived from the parent structure demonstrated significant antiproliferative effects against various cancer cell lines, particularly in hematological malignancies.

- Molecular Docking Studies : These studies provided insights into the binding modes of the compound with FGFR1, suggesting that specific interactions with key amino acids in the active site are crucial for its inhibitory effects .

Q & A

Q. What are the critical steps in synthesizing 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are often used to stabilize intermediates .

- Reagents : Sodium hydride (NaH) or acid chlorides facilitate deprotonation or acylation steps .

- Temperature control : For cyclization, reflux conditions (~100–120°C) improve reaction efficiency, while lower temperatures (0–25°C) prevent side reactions during sensitive steps .

- Purification : Recrystallization from methanol or ethanol is common, with yields ranging from 18% to 63% depending on substituent reactivity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound, and what specific spectral markers should researchers prioritize?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : Prioritize ¹H NMR signals for aromatic protons (δ 6.5–8.5 ppm) and NH/OH groups (δ 9–12 ppm). ¹³C NMR should confirm carbonyl (C=O, ~170–190 ppm) and benzodiazole carbons .

- FTIR : Look for characteristic stretches: C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) .

- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm .

- Melting point : Consistency with literature values (e.g., 209–211°C for pyrrolone derivatives) indicates purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound to elucidate its pharmacological potential?

Methodological Answer:

- Structural analogs : Synthesize derivatives with substitutions at the benzodiazole, 4-methylphenyl, or pyrrolone moieties. For example, replacing the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro or chloro) may enhance bioactivity .

- Biological assays : Test analogs against target enzymes (e.g., kinases) or receptors using in vitro inhibition assays. Compare IC₅₀ values to identify key functional groups .

- Data correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., hydrogen bonding via the amino group) to activity trends .

Q. When encountering contradictory data in biological activity assays, what methodological approaches can researchers employ to resolve discrepancies?

Methodological Answer:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .

- Orthogonal assays : Validate results using alternative methods (e.g., fluorescence polarization alongside enzyme inhibition).

- Stability testing : Monitor compound degradation under assay conditions (e.g., via HPLC) to confirm activity is not artifactually reduced .

- Structural confirmation : Re-analyze post-assay samples with NMR or HRMS to ensure no decomposition occurred .

Q. What strategies are recommended for troubleshooting low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .

- Solvent polarity : Switch from DCM to DMSO if the reaction is moisture-sensitive; higher polarity solvents stabilize transition states .

- Temperature modulation : For sluggish reactions, gradual heating (e.g., 50°C → reflux) improves kinetics. reports a 10-hour reflux achieving completion where room temperature failed .

- Intermediate purity : Ensure precursors are >95% pure via flash chromatography before cyclization .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions between the compound’s benzodiazole moiety and active-site residues (e.g., ATP-binding pockets) .

- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories to identify persistent hydrogen bonds or hydrophobic contacts.

- Pharmacophore mapping : Align structural features (e.g., the pyrrolone carbonyl) with known active compounds to prioritize synthesis targets .

- Validation : Cross-check predictions with experimental IC₅₀ values from kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.